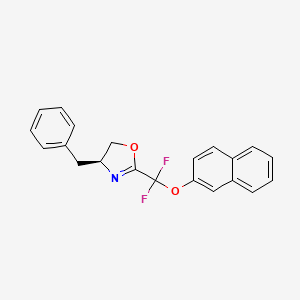
(S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to a dihydrooxazole ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. One common approach includes the difluoromethylation of a naphthalene derivative, followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can be further utilized in different applications, depending on their chemical properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches and drug development .
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structural features may contribute to its activity against specific biological targets, making it a promising candidate for further investigation .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties can be harnessed to create new products with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of (S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and selectivity. The pathways involved in its mechanism of action are complex and may include various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-4-Benzyl-2-(difluoro(naphthalen-2-yloxy)methyl)-4,5-dihydrooxazole include other difluoromethylated naphthalene derivatives and oxazole-containing molecules. Examples include:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Di(naphthalen-2-yl)sulfane
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both difluoromethyl and oxazole groups.
Propriétés
Formule moléculaire |
C21H17F2NO2 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-[difluoro(naphthalen-2-yloxy)methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H17F2NO2/c22-21(23,26-19-11-10-16-8-4-5-9-17(16)13-19)20-24-18(14-25-20)12-15-6-2-1-3-7-15/h1-11,13,18H,12,14H2/t18-/m0/s1 |
Clé InChI |
LYKHNGRAABKDPJ-SFHVURJKSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C(OC2=CC3=CC=CC=C3C=C2)(F)F)CC4=CC=CC=C4 |
SMILES canonique |
C1C(N=C(O1)C(OC2=CC3=CC=CC=C3C=C2)(F)F)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
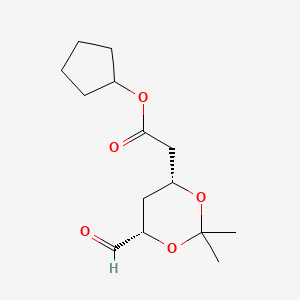
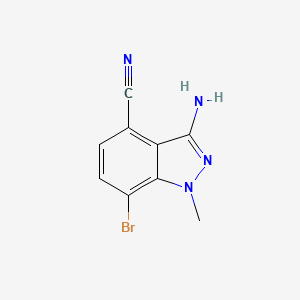
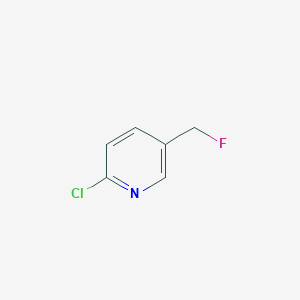
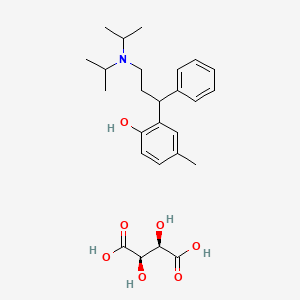
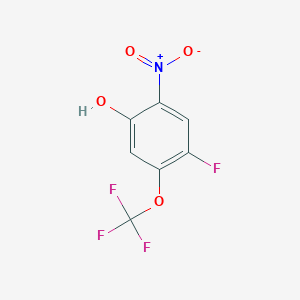
![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
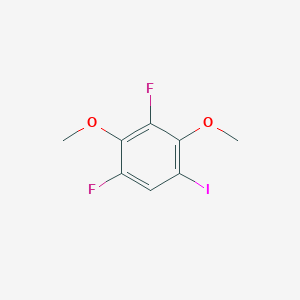
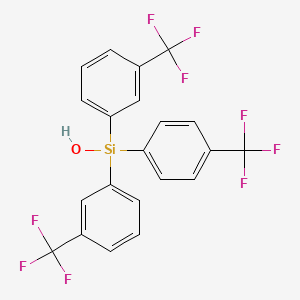
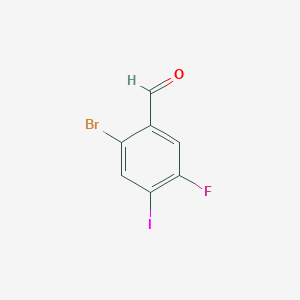
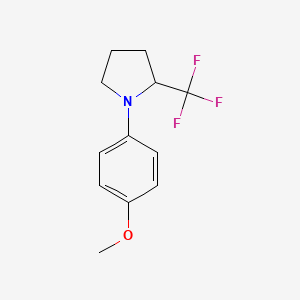
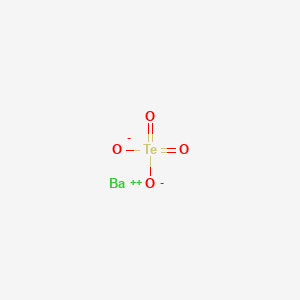
![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)
